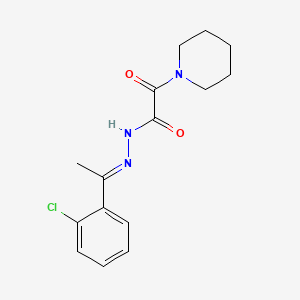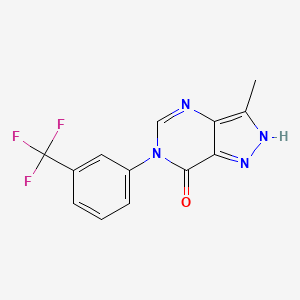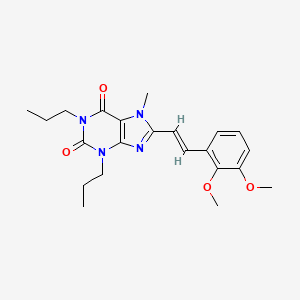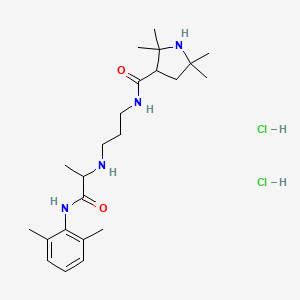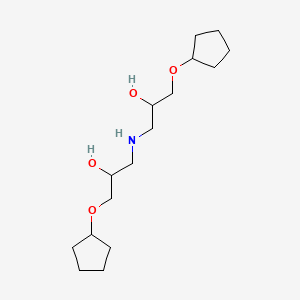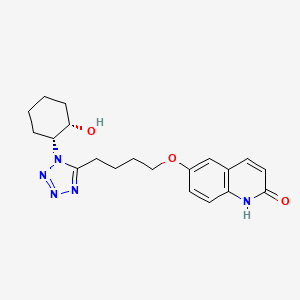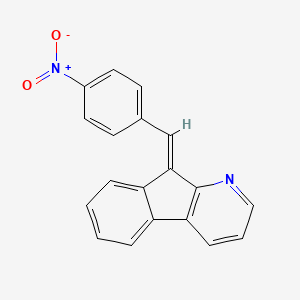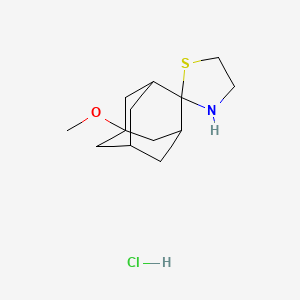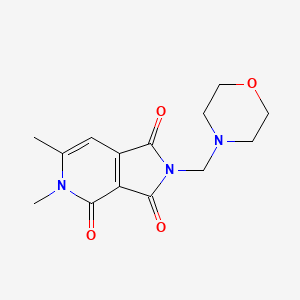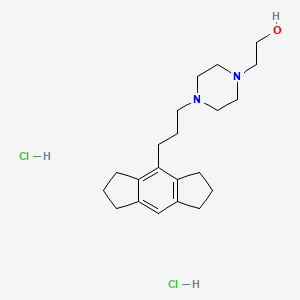
1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the ethanol and hexahydro-s-indacenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound .
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride involves its interaction with specific molecular targets in cells. These interactions can modulate various signaling pathways and cellular processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence neurotransmitter systems and other critical cellular functions .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-Piperazineethanol, 4-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-, dihydrochloride stands out due to its unique structure and properties. Similar compounds include other piperazine derivatives with different substituents on the ring. These compounds may share some chemical and biological properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Propriétés
Numéro CAS |
80761-11-1 |
|---|---|
Formule moléculaire |
C21H34Cl2N2O |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2-[4-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H32N2O.2ClH/c24-15-14-23-12-10-22(11-13-23)9-3-8-21-19-6-1-4-17(19)16-18-5-2-7-20(18)21;;/h16,24H,1-15H2;2*1H |
Clé InChI |
VGAMYCSQQOXGNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(CCC3)C(=C2C1)CCCN4CCN(CC4)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


